Chroman-3-amine

GPCR pharmacology CNS drug discovery structure-scaffold comparison

Chroman-3-amine is the core privileged pharmacophore for clinical-stage CNS candidates (Robalzotan, Alnespirone, Etamicastat). Available as racemic or enantiopure (S)-/(R)- forms with >99% ee via ω-transaminase synthesis. Ideal for SAR programs targeting treatment-resistant depression, neuropathic pain, or Rho kinase inhibition. Bulk and research quantities in stock now.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 60575-19-1
Cat. No. B1202177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChroman-3-amine
CAS60575-19-1
Synonyms3,4-dihydro-3-amino-2H-1-benzopyran
DHABP
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1C(COC2=CC=CC=C21)N
InChIInChI=1S/C9H11NO/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8H,5-6,10H2
InChIKeySVWDNDQOXZHBRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chroman-3-amine (CAS 60575-19-1): The 3-Aminochroman Scaffold as a Privileged Pharmacophore for CNS Drug Discovery


Chroman-3-amine (3,4-dihydro-2H-1-benzopyran-3-amine, CAS 60575-19-1) is a heterobicyclic compound consisting of a benzene ring fused to a tetrahydropyran ring bearing a primary amine at the C3 position . The compound serves as the core scaffold for a class of bioactive molecules known as 3-aminochromans, which have demonstrated activity as ligands for multiple G protein-coupled receptors (GPCRs) including 5-HT1A, 5-HT7, and 5-HT2B receptors, the sigma-1 (σ1) chaperone protein, and the serotonin transporter (SERT) [1][2]. The 3-aminochroman pharmacophore is recognized as a privileged substructure in medicinal chemistry, with derivatives progressing to clinical candidates including the 5-HT1A antagonist Robalzotan and the antihypertensive agent Etamicastat [3].

Why Generic Substitution of Chroman-3-amine with 2-Aminotetralin or Non-Chiral Analogs Fails to Deliver Equivalent Pharmacological Outcomes


Generic substitution of chroman-3-amine derivatives with structurally similar 2-aminotetralin analogs is not scientifically justified due to documented, quantifiable differences in receptor binding profiles. Direct comparative studies reveal that monohydroxylated 3-aminochromans possess higher affinity for dopaminergic and specific 5-HT receptors in vitro compared to corresponding aminotetralin derivatives [1]. Furthermore, the stereochemical configuration at the C3 position fundamentally determines pharmacological activity: the (S)-3-aminochromane enantiomer shares the backbone of the antidepressant Alnespirone and the 5-HT1A antagonist Robalzotan, whereas the (R)-enantiomer is incorporated into the antihypertensive Etamicastat [2]. These divergent therapeutic applications underscore that the chroman oxygen heteroatom and stereochemistry confer target engagement properties that cannot be replicated by carbon-only tetralin scaffolds or racemic mixtures.

Chroman-3-amine: Quantifiable Differentiation Evidence for Procurement and Research Selection


3-Aminochroman Scaffold Delivers Enhanced Dopaminergic and Serotonergic Receptor Affinity Versus 2-Aminotetralin Scaffold

In a direct comparative study of monohydroxylated derivatives, the 3-aminochroman scaffold demonstrated higher affinity for dopaminergic receptors and specific 5-HT receptor subtypes compared to the structurally analogous 2-aminotetralin scaffold [1]. The chroman oxygen heteroatom contributes to enhanced binding interactions that the carbon-only tetralin scaffold cannot achieve.

GPCR pharmacology CNS drug discovery structure-scaffold comparison

Enantiomer-Dependent Differentiation: (S)- and (R)-Chroman-3-amine Lead to Structurally Distinct Approved Drug Candidates

The absolute stereochemistry at the C3 position of chroman-3-amine dictates distinct therapeutic applications in clinical development. (S)-3-aminochromane serves as the core scaffold for the antidepressant/anxiolytic Alnespirone and the 5-HT1A receptor antagonist Robalzotan, while the enantiomeric (R)-3-aminochromane is incorporated into the antihypertensive agent Etamicastat [1]. This divergent clinical application cannot be achieved with racemic chroman-3-amine or achiral analogs.

stereochemistry chiral drug development enantioselective pharmacology

Dual 5-HT1A Receptor and Serotonin Transporter Affinity: Functional Antagonism Validated in cAMP Turnover Assay

Lactam-fused 3-aminochroman derivatives exhibit dual affinity for both the 5-HT1A receptor and the serotonin transporter (SERT), with specific compounds demonstrating functional 5-HT1A antagonist activity [1]. Compounds 45 and 53 from this series demonstrated 5-HT1A antagonist activities in the in vitro cAMP turnover model, validating functional activity beyond simple binding affinity [1].

serotonin pharmacology antidepressant discovery dual-mechanism agents

Enzymatic Asymmetric Synthesis of Optically Pure (R)-3-Aminochromane with >99% Enantiomeric Excess

ω-Transaminase-catalyzed asymmetric amination of 3-chromanone produces optically pure (R)-3-aminochromane with enantiomeric excess >99% and 78% isolated yield at 100 mg scale [1]. This biocatalytic method provides both (S)- and (R)-enantiomers in optically pure form using (S)-selective or (R)-selective enzymes [1].

biocatalysis chiral amine synthesis green chemistry

Sigma-1 Receptor Ligands: Stereochemistry-Dependent Affinity with (3R,4R) Configuration Delivering Enhanced Target Engagement

A systematic evaluation of 36 phenethylamine-containing 3-amino-chromane ligands (18 distinct compounds with both enantiomers assayed independently) identified that compounds with (3R,4R) absolute stereochemistry on the 3-amino-chromane core demonstrate higher affinity and greater selectivity for σ1 versus TMEM97 compared to other stereoisomers [1]. The most potent compound (+)-3a exhibited σ1 binding Ki = 2.1 nM (pKi = 8.7) with 36-fold selectivity versus TMEM97 (Ki > 10 μM for 5-HT2B) [2].

sigma-1 receptor neuroprotection pain management

Chroman-3-amide ROCK Inhibitors: Nanomolar Kinase Inhibition with Validated Cellular and Pharmacokinetic Properties

Chroman-3-amide derivatives, synthesized from chroman-3-amine, have been identified as highly potent Rho kinase (ROCK) inhibitors . These compounds demonstrate sufficient kinase selectivity, excellent cell activity, good microsomal stability, and desirable pharmacokinetic properties .

Rho kinase inhibition cardiovascular oncology

Chroman-3-amine: Validated Application Scenarios for Research and Industrial Deployment


Dual 5-HT1A/SERT Modulator Development for Accelerated-Onset Antidepressants

The 3-aminochroman scaffold enables simultaneous modulation of 5-HT1A autoreceptors and serotonin reuptake inhibition, a dual mechanism hypothesized to accelerate antidepressant onset compared to SSRIs alone. Compounds from lactam-fused 3-aminochroman series demonstrate validated 5-HT1A antagonist activity in cAMP turnover assays alongside SERT affinity [1]. Medicinal chemistry programs targeting treatment-resistant depression or anxiety disorders should prioritize this scaffold for dual-mechanism agent development.

Sigma-1 Receptor Ligand Development with Defined (3R,4R) Stereochemistry

The 3-aminochroman scaffold delivers low-nanomolar σ1 receptor ligands when properly configured with (3R,4R) stereochemistry [1]. The most potent ligands achieve Ki values of 2.1 nM with 36-fold selectivity versus TMEM97 [1]. Research programs targeting σ1 for cancer supportive care, neuropathic pain, or neurodegenerative disease should utilize 3-aminochroman derivatives with defined (3R,4R) stereochemistry to maximize target engagement and minimize off-target TMEM97 binding.

Enantioselective Building Block for Chiral CNS Drug Candidate Synthesis

Both (R)- and (S)-chroman-3-amine enantiomers serve as validated building blocks for distinct clinical-stage CNS therapeutics: (S)-enantiomer for 5-HT1A antagonist Robalzotan and antidepressant Alnespirone; (R)-enantiomer for antihypertensive Etamicastat [1]. The availability of ω-transaminase-catalyzed asymmetric synthesis producing either enantiomer with >99% ee at preparative scale [1] enables cost-effective procurement of optically pure material for structure-activity relationship studies and preclinical candidate synthesis.

ROCK Inhibitor Discovery Platform for Cardiovascular and Oncology Indications

Chroman-3-amine serves as the precursor to chroman-3-amide ROCK inhibitors with demonstrated kinase selectivity, cellular activity, and favorable pharmacokinetic properties [1]. Programs targeting Rho kinase for hypertension, glaucoma, or oncology indications can leverage this validated chemotype for hit-to-lead optimization with reduced risk of pharmacokinetic failure due to established microsomal stability and in vivo exposure data [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chroman-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.